An In-depth Technical Guide to 2-(3-Bromophenyl)acetophenone: Chemical Properties and Structure
An In-depth Technical Guide to 2-(3-Bromophenyl)acetophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)acetophenone, also known by its IUPAC name 2-(3-bromophenyl)-1-phenylethanone, is an aromatic ketone that holds significance as a potential building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromo-substituted phenyl ring attached to an acetophenone moiety, provides a versatile scaffold for the development of novel compounds with potential pharmacological activities. This technical guide offers a comprehensive overview of the currently available data on the chemical properties, structure, and synthesis of 2-(3-Bromophenyl)acetophenone, aimed at supporting research and development endeavors.
Chemical Properties and Structure
Table 1: General and Computed Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO | PubChem[1] |
| Molecular Weight | 275.14 g/mol | PubChem[1] |
| CAS Number | 27798-44-3 | Echemi[2] |
| IUPAC Name | 2-(3-bromophenyl)-1-phenylethanone | PubChem[1] |
| Synonyms | 3'-Bromodeoxybenzoin | Echemi[2] |
| Predicted Density | 1.390 ± 0.06 g/cm³ | Echemi[2] |
| XLogP3 | 3.9 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Complexity | 233 | PubChem[1] |
Table 2: Structural Identifiers
| Identifier | Value |
| SMILES | C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Br |
| InChI | InChI=1S/C14H11BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 |
The structure of 2-(3-Bromophenyl)acetophenone consists of a central ethanone core. One of the methyl hydrogens of acetophenone is substituted with a 3-bromophenyl group. This substitution pattern is key to its potential reactivity and biological interactions.
Experimental Protocols and Synthesis
Detailed experimental protocols for the synthesis of 2-(3-Bromophenyl)acetophenone are not extensively documented in readily accessible literature. However, based on the principles of organic synthesis, several potential routes can be proposed. One plausible approach is the Friedel-Crafts acylation of bromobenzene with phenylacetyl chloride, although this may lead to isomeric mixtures. A more controlled synthesis could involve the reaction of 3-bromobenzylmagnesium bromide with benzaldehyde followed by oxidation of the resulting secondary alcohol. Another potential route is the Suzuki-Miyaura coupling of a suitable boronic acid derivative with a bromo-substituted acetophenone precursor.
A general procedure for the synthesis of a related compound, 3-bromoacetophenone, involves the bromination of acetophenone in the presence of a Lewis acid catalyst like aluminum chloride.[3] This method, however, yields a different isomer.
Logical Workflow for a Potential Synthesis Route (Suzuki-Miyaura Coupling):
Caption: A potential synthetic workflow for 2-(3-Bromophenyl)acetophenone via Suzuki-Miyaura coupling.
Spectroscopic Data
Experimentally obtained spectroscopic data for 2-(3-Bromophenyl)acetophenone, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are not currently available in the public domain. For reference and comparison, the spectroscopic data for the parent molecule, acetophenone, are summarized below.
Table 3: Spectroscopic Data of Acetophenone (for comparison)
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ ~2.6 (s, 3H, -CH₃), δ ~7.4-8.0 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~26.6 (-CH₃), δ ~128.3, 128.6, 133.1, 137.0 (Ar-C), δ ~198.1 (C=O) |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1685 (C=O), ~1600, 1450 (Ar C=C) |
| Mass Spectrum (m/z) | 120 (M⁺), 105 (M-CH₃)⁺, 77 (C₆H₅)⁺ |
Biological Activity
The biological activity of 2-(3-Bromophenyl)acetophenone has not been extensively studied. However, the broader class of acetophenones is known to exhibit a wide range of pharmacological properties, including enzyme inhibition.[4] For instance, some acetophenone derivatives have been investigated as inhibitors of enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[4]
Furthermore, a study on brominated acetophenone derivatives demonstrated cytotoxic activity against various human tumor cell lines, including breast, alveolar, colorectal, and prostate adenocarcinoma cells.[5] The pro-oxidant effects of these compounds were also evaluated, suggesting a potential mechanism for their antitumor action.[5] While this study did not specifically include 2-(3-Bromophenyl)acetophenone, it provides a rationale for investigating the cytotoxic and pro-apoptotic potential of this compound.
A separate study on a derivative of 2-(4-bromophenyl)acetophenone, (E/Z)-3-(2-(4-bromophenyl)-2-oxoethyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione, reported its synthesis and evaluation against breast cancer cells, indicating that acetophenone scaffolds are of interest in the development of anticancer agents.[6][7]
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the biological evaluation of 2-(3-Bromophenyl)acetophenone.
Conclusion
2-(3-Bromophenyl)acetophenone represents a molecule with potential for further exploration in synthetic and medicinal chemistry. This guide has summarized the currently available chemical and structural information. However, a significant gap exists in the literature concerning experimentally determined physical properties, detailed synthetic protocols, comprehensive spectroscopic characterization, and biological activity. Further research is warranted to fully elucidate the properties and potential applications of this compound, which may serve as a valuable intermediate for the development of novel therapeutic agents. The provided frameworks for synthesis and biological evaluation can guide future research in this area.
References
- 1. 2-(3-Bromophenyl)Acetophenone | C14H11BrO | CID 24723889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]


